[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()
While not a primary research application, some studies have explored the synergistic effect of Fenchlorazole-ethyl with other herbicides. For example, research has shown that combining Fenchlorazole-ethyl with Fenoxaprop-ethyl can enhance the effectiveness of both compounds in controlling certain grass weeds, compared to using them individually [1]. However, this interaction appears to be species-specific, with no observed synergy in other tested species [1].
[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()
Fenchlorazole-ethyl, also known by its reference number HOE 070542, is a synthetic compound with the molecular formula C₁₂H₈Cl₅N₃O₂. It is classified primarily as a herbicide and is recognized for its role as a safener, enhancing the metabolic breakdown of certain herbicides like fenoxaprop. The compound appears as a white solid and has a complex chemical structure that includes multiple chlorine atoms and nitrogen functionalities .
Interaction studies involving Fenchlorazole-ethyl focus on its ability to enhance the metabolic breakdown of other herbicides. Research indicates that it can significantly increase the rate at which fenoxaprop is detoxified in plants, making it an essential component in formulations aimed at improving crop safety during herbicide application .
Fenchlorazole-ethyl shares similarities with several other compounds used in agriculture and chemical synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Primary Use | Unique Feature |
---|---|---|---|
Fenchlorazole | C₁₂H₈Cl₄N₃O₂ | Herbicide | Chlorinated structure enhances detoxification |
Fenoxaprop | C₁₂H₁₃ClO₂ | Herbicide | Targeted for grass control |
Triazole | Variable | Fungicide | Different mechanism targeting fungi |
Chlorimuron-ethyl | C₁₃H₁₄ClN₃O₂ | Herbicide | Selective action against broadleaf weeds |
Fenchlorazole-ethyl is unique due to its dual role as both a herbicide safener and an enhancer of metabolic processes in plants, distinguishing it from other compounds that typically serve singular functions .
Fenchlorazole-ethyl occupies a specialized niche within the triazole-derived safener family, characterized by its 1,2,4-triazole core substituted with dichlorophenyl and trichloromethyl groups [3] [7]. Unlike earlier triazole compounds focused on fungal pathogen control, this compound belongs to the third-generation safeners designed for herbicide detoxification in monocot crops. Its structural kinship includes:
Feature | Fenchlorazole-Ethyl | Benoxacor | Isoxadifen-Ethyl |
---|---|---|---|
Core Structure | 1,2,4-Triazole | Oxazolidinone | Isoxazole |
Key Substituents | Cl₃C, Cl₂C₆H₃ | Dichloroacetyl | Phenoxypropionate |
Target Herbicide Class | Aryloxyphenoxy | Chloroacetanilides | Sulfonylureas |
This taxonomy positions fenchlorazole-ethyl as a structurally unique entity among triazole safeners, optimized for fenoxaprop-P-ethyl detoxification through specific electronic and steric configurations [2] [5]. The dichlorophenyl moiety enhances π-π interactions with cytochrome P450 enzymes, while the trichloromethyl group facilitates hydrophobic binding to glutathione transferases [2] [6].
Systematic modifications of the fenchlorazole-ethyl scaffold reveal critical determinants of safening efficacy:
Molecular docking simulations demonstrate that the trichloromethyl group occupies a hydrophobic subpocket in CYP71C3v1 monooxygenase, displacing fenoxaprop-P-ethyl metabolites from the active site (binding energy -9.2 kcal/mol vs. -6.8 kcal/mol for unbound state) [2]. This steric hindrance mechanism complements metabolic detoxification pathways mediated by glutathione conjugation.
The compound's design exemplifies the substructure combination strategy merging:
This combinatorial approach yielded synergistic effects:
Comparative metabolic studies using ¹⁴C-labeled analogs demonstrate that the integrated structure increases herbicide conjugation efficiency by 4.7-fold compared to non-combined subunit mixtures [5].
Parameter | Fenchlorazole-Ethyl | Cloquintocet-Mexyl | Mefenpyr-Diethyl |
---|---|---|---|
Molecular Weight | 403.48 g/mol | 311.76 g/mol | 333.41 g/mol |
logP (Octanol-Water) | 3.8 | 2.9 | 4.1 |
Metabolic Half-life | 18.2 h (wheat) | 9.7 h (maize) | 24.6 h (barley) |
Detoxification Pathway | GST/CYP Dual | CYP Dominant | GST Dominant |
Key differentiators include:
These structural advantages translate to functional superiority - fenchlorazole-ethyl demonstrates 143% greater chlorophyll retention in fenoxaprop-P-ethyl-treated wheat versus first-generation triazole safeners [2].
Health Hazard;Environmental Hazard